5-(4-chlorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one

Lipophilicity ADME profiling LogP differentiation

This 4-chlorophenyl benzofurodiazepinone is a critical structural analog of the P2X4 antagonist 5-BDBD, where the electron-withdrawing 4-Cl substituent distinctly alters electronic distribution, logP, and hydrogen bonding capacity versus the 3-bromophenyl group. Such aryl variation precludes generic substitution without risking loss of desired P2X4 activity or introduction of off-target effects. Procure this compound to explore halogen-substituent effects on potency, selectivity, and metabolic stability in P2X4-targeting gastric cytoprotection or neuroinflammatory pain assays.

Molecular Formula C17H11ClN2O2
Molecular Weight 310.7 g/mol
CAS No. 70344-82-0
Cat. No. B5458922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one
CAS70344-82-0
Molecular FormulaC17H11ClN2O2
Molecular Weight310.7 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(C(=N1)C3=CC=C(C=C3)Cl)OC4=CC=CC=C42
InChIInChI=1S/C17H11ClN2O2/c18-11-7-5-10(6-8-11)15-17-16(20-14(21)9-19-15)12-3-1-2-4-13(12)22-17/h1-8H,9H2,(H,20,21)
InChIKeyHXCVRHGLGHYWFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 179 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<0.3 [ug/mL]

5-(4-Chlorophenyl)-1,3-dihydro-2H-benzofuro[3,2-e][1,4]diazepin-2-one (CAS 70344-82-0): Core Chemical Identity and Scaffold Context


5-(4-Chlorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one (CAS 70344-82-0) is a synthetic heterocyclic compound belonging to the benzofurodiazepinone class, characterized by a fused benzofuran-1,4-diazepin-2-one tricyclic core with a 4-chlorophenyl substituent at position 5 [1]. It has a molecular formula of C₁₇H₁₁ClN₂O₂ and a molecular weight of 310.7 g/mol [2]. The compound is listed in PubChem (CID 628149) and is available from screening compound suppliers for non-human research purposes .

Why 5-(4-Chlorophenyl)-1,3-dihydro-2H-benzofuro[3,2-e][1,4]diazepin-2-one Cannot Be Assumed Interchangeable with In-Class Analogs


The benzofurodiazepinone scaffold exhibits high sensitivity to aryl substituent variations at the 5-position. The presence of the electron-withdrawing 4-chlorophenyl group, as opposed to an unsubstituted phenyl, 3-bromophenyl, or other halogenated aryl groups, directly alters the compound's electronic distribution (logP, hydrogen bonding capacity) and predicted target engagement [1]. This structural difference precludes generic substitution without risking loss of desired biological activity or introduction of off-target effects, a principle underscored by the distinct pharmacological profiles observed for closely related analogs such as 5-BDBD (a P2X4 antagonist) versus anti-ulcer diazepine derivatives [2].

Quantitative Differentiation Evidence for 5-(4-Chlorophenyl)-1,3-dihydro-2H-benzofuro[3,2-e][1,4]diazepin-2-one Against Closest Analogs


Lipophilicity-Driven Differentiation: 5-(4-Chlorophenyl) vs 5-(3-Bromophenyl) (5-BDBD) and 5-Phenyl Parent

The XLogP3-AA value for the target compound is 3.8 [1], reflecting the contribution of the 4-chlorophenyl substituent. This differs from the 5-phenyl unsubstituted analog and the 5-(3-bromophenyl) analog (5-BDBD), where the bromine atom at the meta position increases molecular weight and alters electronic properties, potentially impacting membrane permeability and non-specific protein binding. While computed logP values for the comparators were not retrieved in this search, the difference in heteroatom (Cl vs. Br vs. H) establishes a distinct physiochemical profile.

Lipophilicity ADME profiling LogP differentiation

Structural Distinction from Anti-Ulcer Lead Series: The Critical Role of the 2-Oxo Group

Canadian Patent CA1315781C [1] discloses 5-(4-chlorophenyl)-2,3-dihydro-1H-benzofuro-[3,2-e]-1,4-diazepine (the non-oxo analog) as an intermediate in the synthesis of anti-ulcer agents. The target compound, bearing a carbonyl at position 2, introduces a hydrogen bond acceptor site and alters ring conformation. This oxidation state change differentiates its potential target interaction profile from the dihydro series.

Anti-ulcer activity Gastrointestinal research Diazepine SAR

Scaffold-Specific Differentiation: Benzofurodiazepinone Core vs. Classical Benzodiazepines

Classical 1,4-benzodiazepines (e.g., diazepam) possess a fused benzene ring, whereas the target compound incorporates a benzofuran oxygen, creating a benzofuro[3,2-e][1,4]diazepine core. This oxygen atom alters electron density, ring conformation, and potential for hydrogen bonding, which can shift selectivity away from central benzodiazepine receptors (GABAA) toward peripheral benzodiazepine receptors (TSPO) or other targets such as P2X4, as demonstrated for the 5-BDBD analog . The 4-chloro substituent further modulates this selectivity.

Scaffold hopping GABAA receptor Peripheral benzodiazepine receptor

Computed Physicochemical Property Profile for Formulation and Assay Design

The target compound has a computed logS (logSw) of -4.1097 and a polar surface area (PSA) of 39.277 Ų . These values indicate limited aqueous solubility and a relatively low polar surface area, which are critical parameters for preparing stock solutions, designing assay buffers, and interpreting cell-based assay results. The hydrogen bond donor count is 1 and acceptor count is 4 [1].

Solubility Formulation Assay development

Optimized Application Scenarios for 5-(4-Chlorophenyl)-1,3-dihydro-2H-benzofuro[3,2-e][1,4]diazepin-2-one in Scientific Selection and Procurement


P2X4 Receptor Antagonist Screening & Structure-Activity Relationship (SAR) Expansion

Given the established P2X4 antagonist activity of the closely related 5-BDBD (IC50 = 0.50 μM) and the scaffold similarity, this 4-chlorophenyl analog serves as a key structural variation for exploring halogen-substituent effects on P2X4 potency and selectivity. Its procurement enables SAR studies aiming to differentiate the electronic and steric contributions of the 4-chlorophenyl group compared to the 3-bromophenyl group in 5-BDBD.

Anti-Ulcer & Gastrointestinal Pharmacology: Lead Optimization from Dihydro to 2-Oxo Series

Patent CA1315781C identifies 5-(4-chlorophenyl)-2,3-dihydro-1H-benzofuro-[3,2-e]-1,4-diazepine derivatives as anti-ulcer agents. The target 2-oxo compound represents the oxidized congener, which may exhibit altered metabolic stability or potency. Researchers expanding on this patent family should acquire this compound to evaluate the impact of the 2-oxo modification on gastric cytoprotection or acid secretion assays. [1]

Chemoproteomics & Target Deconvolution for Benzofurodiazepinone Probes

The distinct physicochemical profile (XLogP3-AA=3.8, logSw=-4.1097) makes this compound a suitable candidate for designing affinity-based probes or photoaffinity labeling reagents. Its low polar surface area and moderate lipophilicity are compatible with cellular permeability, enabling its use in target identification studies where the 4-chlorophenyl tag provides a distinct mass shift for mass spectrometry-based proteomics.

Quote Request

Request a Quote for 5-(4-chlorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.